5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid structure elucidation
5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Abstract
The precise determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical sciences. It is the critical process that connects a chemical formula to its functional properties, including reactivity, biological activity, and therapeutic potential. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required for the unambiguous structure elucidation of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, a substituted aromatic heterocyclic compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, the logic of data interpretation, and the synergy between different analytical methods, ensuring a self-validating and authoritative approach to structural confirmation. We will systematically progress from foundational analysis of the molecular formula through advanced spectroscopic techniques including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating with the gold-standard validation by X-ray Crystallography.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before any spectroscopic analysis, the molecular formula provides the fundamental starting point. For the target compound, 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, the molecular formula is C₁₁H₈BrNO₃ .
The first critical calculation is the Degrees of Unsaturation (DoU), which reveals the total count of rings and/or multiple bonds within the molecule. This value provides an initial blueprint of the molecular architecture.
The formula for DoU is: DoU = C - (H/2) - (X/2) + (N/2) + 1 Where C = Carbon atoms, H = Hydrogen atoms, X = Halogen atoms, N = Nitrogen atoms.
For C₁₁H₈BrNO₃: DoU = 11 - (8/2) - (1/2) + (1/2) + 1 = 11 - 4 - 0.5 + 0.5 + 1 = 8
A DoU of 8 is highly informative. It suggests a complex structure rich in cyclic systems and/or double bonds. This value is perfectly consistent with the proposed structure:
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Benzene Ring: 1 ring + 3 double bonds = 4 degrees
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Isoxazole Ring: 1 ring + 1 C=N bond = 2 degrees
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Carboxylic Acid: 1 C=O bond = 1 degree
-
Isoxazole C=C bond: 1 double bond = 1 degree
-
Total: 4 + 2 + 1 + 1 = 8 degrees
This initial check validates the plausibility of the proposed structure and sets the stage for spectroscopic confirmation.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high precision.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion.
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Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass calculated from the molecular formula.
Data Interpretation and Causality
For C₁₁H₈BrNO₃, the theoretical exact mass is approximately 280.97 g/mol .
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Molecular Ion Peak: The most crucial observation in the mass spectrum will be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance. This results in two distinct molecular ion peaks of almost equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺). This signature is an unambiguous confirmation of the presence of a single bromine atom in the molecule.
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Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's weakest points. Isoxazole rings are known to undergo characteristic cleavage of the N-O bond upon ionization.[1][2][3] Another predictable fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid group.
Predicted Fragmentation Data
| m/z (relative) | Proposed Fragment | Notes |
| 281 / 283 | [C₁₁H₈BrNO₃]⁺ | Molecular ion peak cluster, confirming bromine presence. |
| 237 / 239 | [C₁₁H₈BrNO]⁺ | Loss of CO₂ (44 Da) from the carboxylic acid. |
| 209 / 211 | [C₁₀H₈BrN]⁺ | Subsequent loss of CO (28 Da). |
| 182 / 184 | [C₇H₄Br]⁺ | Fragment corresponding to the bromobenzoyl cation. |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation. |
Visualization: Predicted MS Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: KBr Pellet Method
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Preparation: Mix 1-2 mg of the dry, purified compound with ~100 mg of dry KBr powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation and Causality
The IR spectrum provides direct evidence for the key functional groups in 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid.
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Carboxylic Acid: This group has two highly characteristic absorptions. A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group.[4] A sharp, strong C=O stretching absorption will appear around 1700-1725 cm⁻¹.[5] The presence of both is strong confirmation of the carboxylic acid moiety.
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Aromatic and Heteroaromatic Rings: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹.[6] C=C and C=N double bond stretches within the phenyl and isoxazole rings will cause several absorptions in the 1450-1650 cm⁻¹ fingerprint region.
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C-Br Bond: The carbon-bromine stretch is a low-energy vibration and will appear in the far-infrared region, typically at a frequency below 700 cm⁻¹.[6]
Summary of Expected IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 - 3000 (weak) | C-H stretch | Aromatic (Phenyl) |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1620 - 1450 | C=C / C=N stretch | Phenyl & Isoxazole Rings |
| 1300 - 1200 | C-O stretch | Carboxylic Acid |
| Below 700 | C-Br stretch | Bromo-phenyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each ¹H and ¹³C nucleus.
Experimental Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Data Acquisition: Acquire the following spectra:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the number and electronic environment of all unique carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for connecting molecular fragments.
-
¹H NMR - Predicted Data Interpretation
The ¹H NMR spectrum will show three distinct regions:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| > 12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[7] |
| 7.4 - 7.9 | Multiplet | 4H | Ar-H | The four protons on the 2-bromophenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. Their exact shifts are influenced by the electron-withdrawing bromine and the isoxazole ring.[8][9] |
| ~ 2.7 | Singlet | 3H | -CH₃ | The methyl group protons are a singlet as there are no adjacent protons. Its position is characteristic for a methyl group on an isoxazole ring.[7] |
¹³C NMR - Predicted Data Interpretation
Due to the lack of symmetry, 11 distinct carbon signals are expected.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| > 165 | C=O | Carboxylic acid carbonyl carbon, highly deshielded.[7] |
| ~160-170 | C3 & C5 | Isoxazole ring carbons attached to heteroatoms are significantly downfield. |
| ~115-140 | Ar-C | Six signals for the bromophenyl ring carbons. The carbon bearing the bromine (C-Br) will be identifiable. |
| ~105-115 | C4 | The quaternary carbon of the isoxazole ring attached to the carboxyl group.[7] |
| ~12-15 | -CH₃ | The methyl carbon is in the aliphatic region, highly shielded.[7] |
The Power of 2D NMR: Connecting the Pieces
While 1D NMR suggests the presence of the fragments (bromophenyl, methyl, carboxyl, isoxazole core), 2D HMBC provides the definitive links.
-
Methyl to Isoxazole: A crucial correlation will be observed from the methyl protons (~2.7 ppm) to the C5 and C4 carbons of the isoxazole ring. This confirms the 3-methyl-isoxazole-4-carboxylic acid core.
-
Phenyl to Isoxazole: Correlations from the aromatic protons to the C5 carbon of the isoxazole ring will unambiguously prove the connectivity between the bromophenyl group and the isoxazole core at the 5-position.
Visualization: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.
X-Ray Crystallography: The Gold Standard for Unambiguous Validation
While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only connectivity but also providing exact bond lengths, bond angles, and conformation.
Experimental Workflow
-
Crystallization: The first, and often most challenging, step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all atoms (including hydrogens) are determined and refined to produce a final, highly accurate molecular model.
The resulting crystallographic data, often deposited in a public database, provides an irrefutable confirmation of the structure of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid.[11][12]
Visualization: Overall Elucidation Workflow
Caption: A systematic workflow for structure elucidation.
Conclusion
The structure elucidation of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. The process begins with a foundational analysis of the molecular formula and degrees of unsaturation. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic signature. Infrared spectroscopy provides rapid identification of key functional groups, particularly the carboxylic acid. Finally, a suite of 1D and 2D NMR experiments provides the definitive map of the molecular framework, establishing the precise connectivity of all atoms. For absolute confirmation, single-crystal X-ray crystallography serves as the final arbiter. This multi-faceted, self-validating workflow represents a robust and reliable strategy for any researcher tasked with determining the structure of a novel chemical entity.
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